N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including derivatives of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, play a crucial role in medicinal chemistry due to their antibacterial properties and applications across various therapeutic areas. These compounds are noted for their utility in treating bacterial infections, with historical significance as some of the first synthetic antimicrobial agents used in therapy. Beyond their antimicrobial properties, sulfonamides have found applications in treating a range of conditions, including cancer, glaucoma, inflammation, and Alzheimer's disease, reflecting their broad pharmacological utility (Gulcin & Taslimi, 2018).
Role in Drug Metabolism and Drug-Drug Interactions
The metabolic pathway involving cytochrome P450 enzymes (CYPs) is crucial for the detoxification and elimination of drugs, including sulfonamides. Research has highlighted the importance of understanding the selectivity and inhibition potency of sulfonamides towards various CYP isoforms to predict potential drug-drug interactions (DDIs). This understanding aids in the development of safer pharmaceuticals by minimizing adverse DDIs, thereby enhancing patient care (Khojasteh et al., 2011).
Antifungal and Immunomodulating Activities
In addition to antibacterial properties, certain sulfonamide derivatives demonstrate significant antifungal and immunomodulatory effects. These properties suggest potential applications in treating fungal infections and modulating the immune response, offering avenues for novel therapeutic strategies against a range of infectious diseases (Schiaffella & Vecchiarelli, 2001).
Environmental Impact and Human Health
The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about their impact on microbial populations and potential risks to human health. Research into the environmental persistence of these compounds underscores the need for sustainable pharmaceutical practices and the development of drugs with minimal ecological footprints (Baran et al., 2011).
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11(9-14-10-23-16-8-6-5-7-15(14)16)19-24(21,22)17-12(2)18-20(4)13(17)3/h5-8,10-11,19H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGTUHQXDLHSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
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